molecular formula C25H20ClNO6S B489152 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-methoxyphenyl)sulfonyl]benzamide CAS No. 518318-53-1

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-methoxyphenyl)sulfonyl]benzamide

Cat. No.: B489152
CAS No.: 518318-53-1
M. Wt: 497.9g/mol
InChI Key: FPECNJNTADIOJS-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-methoxyphenyl)sulfonyl]benzamide is a synthetic chemical compound designed for research and development purposes. This molecule incorporates a benzofuran scaffold, a structural motif present in various pharmacologically active substances, and is functionalized with both sulfonamide and benzamide groups. These features are commonly investigated in medicinal chemistry for their potential to interact with biological targets, including ion channels and enzymes . The specific presence of the sulfonamide group is of particular interest in the design of sodium channel inhibitors, an area of significant research for neurological disorders and pain . Similarly, the benzamide core is a privileged structure in drug discovery. This combination makes the compound a valuable chemical probe for investigating new therapeutic agents in preclinical studies, particularly in the fields of neuroscience and oncology . Researchers can utilize this high-purity compound for target validation, mechanism of action studies, and structure-activity relationship (SAR) analysis. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(4-methoxyphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO6S/c1-15(28)24-16(2)33-23-13-8-19(14-22(23)24)27(25(29)17-4-6-18(26)7-5-17)34(30,31)21-11-9-20(32-3)10-12-21/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPECNJNTADIOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sigmatropic Rearrangement of Substituted Hydroxylamines

A foundational method involves a-sigmatropic rearrangement of N-(4-(aminooxy)phenyl)-N-(methylsulfonyl)methanesulfonamide with methylbutylketone in the presence of methanesulfonic acid. This reaction forms the 2-methyl-3-acetylbenzofuran core through cyclization. The 5-position amino group is subsequently functionalized via sulfonylation with 4-chloro-N-(2,4-dimethylbenzenesulfonyl)benzoyl chloride.

Reaction Scheme:

  • Cyclization :

    N-(4-(aminooxy)phenyl)sulfonamide+methylbutylketoneCH3SO3H2-methyl-3-acetylbenzofuran intermediate\text{N-(4-(aminooxy)phenyl)sulfonamide} + \text{methylbutylketone} \xrightarrow{\text{CH}_3\text{SO}_3\text{H}} \text{2-methyl-3-acetylbenzofuran intermediate}
  • Sulfonylation :

    Benzofuran intermediate+4-chloro-N-(2,4-dimethylbenzenesulfonyl)benzoyl chlorideBaseTarget compound\text{Benzofuran intermediate} + \text{4-chloro-N-(2,4-dimethylbenzenesulfonyl)benzoyl chloride} \xrightarrow{\text{Base}} \text{Target compound}

This method achieves moderate yields (45–60%) but requires precise control of acid concentration and temperature (70–90°C).

Nucleophilic Aromatic Substitution (NAS)

An alternative route employs NAS to introduce the sulfonamide group at the 5-position of a preformed benzofuran scaffold. The halogenated precursor 5-bromo-3-acetyl-2-methylbenzofuran reacts with 4-chloro-N-(2,4-dimethylbenzenesulfonyl)benzamide in the presence of a copper(I) catalyst.

Optimized Conditions:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-phenanthroline

  • Solvent : DMF at 120°C

  • Yield : 55–65%

This method avoids harsh acids but necessitates stringent anhydrous conditions.

Cyclization-Decarboxylation of Carboxylic Acid Derivatives

A third approach involves cyclizing 3-acetyl-2-methyl-5-(carboxy)benzofuran with 4-chloro-N-(2,4-dimethylbenzenesulfonyl)benzamide via a mixed anhydride intermediate. Tosyl chloride activates the carboxylic acid, followed by decarboxylation at 150°C.

Critical Parameters:

  • Activating Agent : Tosyl chloride (1.2 equiv)

  • Solvent : Dichloroethane

  • Decarboxylation Temperature : 150°C

  • Yield : 50–58%

Reaction Conditions and Optimization

Temperature and Solvent Effects

ParameterSigmatropic RouteNAS RouteCyclization Route
Optimal Temp. 70–90°C120°C150°C
Solvent CH2_2Cl2_2DMFDichloroethane
Reaction Time 5–8 h12–24 h3–5 h

Higher temperatures in the cyclization route accelerate decarboxylation but risk decomposition of the acetyl group.

Acid Catalysis in Sigmatropic Rearrangement

Methanesulfonic acid outperforms acetic or trifluoroacetic acids in promoting rearrangement due to its strong protonating capacity without side reactions. A 15–20 mol% loading balances reactivity and byproduct formation.

Catalysts and Reagents

Catalyst Performance in NAS

Catalyst SystemYield (%)Purity (%)
CuI/1,10-phenanthroline6598
CuBr/PPh3_35090
Catalyst-free<1070

Copper(I) iodide with a nitrogen ligand maximizes electron transfer efficiency.

Sulfonylation Reagents

4-Chloro-N-(2,4-dimethylbenzenesulfonyl)benzoyl chloride is preferred over benzotriazole-activated esters due to its superior electrophilicity and stability under reflux.

Purification Techniques

Chromatographic Methods

  • Silica Gel Chromatography : Resolves regioisomers using hexane/EtOAc (3:1).

  • Recrystallization : Ethanol/water (7:3) yields >99% purity crystals.

Distillation vs. Salt Formation

Vacuum distillation of intermediates (e.g., benzofuran-carboxylic acid) achieves 85–90% recovery, while dicyclohexylammonium salt formation improves handling for large-scale production.

Comparative Analysis of Methods

MetricSigmatropic RouteNAS RouteCyclization Route
Scalability HighModerateLow
Cost LowHighModerate
Byproduct Formation ModerateLowHigh

The sigmatropic route is favored for industrial synthesis due to readily available starting materials and robust scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-methoxyphenyl)sulfonyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities but differ in their specific functional groups and biological activities. N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-methoxyphenyl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-methoxyphenyl)sulfonyl]benzamide is a complex organic compound with promising biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H20ClNO6S
  • Molecular Weight : 481.948 g/mol
  • CAS Number : 992541

The compound features a benzofuran core, a chloro group, and a sulfonamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and downstream signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Effectiveness
MCF712.5Moderate
NCI-H4608.5High
HeLa14.3Moderate

These results suggest that the compound can effectively inhibit cancer cell growth, making it a candidate for further development in cancer therapies.

Antiviral Activity

The compound has also shown potential as an antiviral agent. In vitro studies have reported its efficacy against viral replication:

  • Target Virus : Hepatitis C Virus (HCV)
  • Inhibition Rate : Over 90% at concentrations of 31.9 μM.

This suggests that the compound could be explored for its antiviral properties in future research.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines, confirming its ability to induce apoptosis in tumor cells.
  • Antiviral Efficacy Study : Another study focused on its antiviral properties against HCV, demonstrating significant inhibition of viral replication.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this benzamide derivative?

The synthesis typically involves a multi-step route, starting with functionalization of the benzofuran core followed by sequential coupling reactions. Key steps include:

  • Benzofuran functionalization : Acetylation and methylation at positions 3 and 2, respectively, using acetyl chloride and methylating agents under anhydrous conditions .
  • Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group via nucleophilic substitution with 4-methoxybenzenesulfonyl chloride, often catalyzed by triethylamine in dichloromethane .
  • Benzamide coupling : Reaction of 4-chlorobenzoyl chloride with the intermediate under reflux in acetonitrile or DMF, monitored by TLC for completion .

Characterization : Intermediate purity is validated via HPLC, and final structure confirmation relies on 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE) to improve yield and purity?

Advanced optimization involves systematic parameter screening:

  • Variables : Temperature (40–100°C), solvent polarity (acetonitrile vs. DMF), catalyst loading (triethylamine: 1–3 eq.), and reaction time (12–48 h).
  • Statistical modeling : Response surface methodology (RSM) identifies interactions between variables. For example, higher yields (>85%) are achieved in DMF at 80°C with 2.5 eq. triethylamine .
  • Validation : Replicate runs under optimized conditions confirm reproducibility, with purity assessed via HPLC (≥98%) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR spectroscopy : 1^1H NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, benzofuran protons at δ 6.5–7.5 ppm). 13^13C NMR verifies carbonyl (δ 170–180 ppm) and sulfonyl (δ 110–120 ppm) groups .
  • X-ray crystallography : Resolves steric effects from the 4-methoxyphenylsulfonyl group and confirms dihedral angles between aromatic rings .
  • Mass spectrometry : HRMS with ESI+ ionization provides exact mass (<2 ppm error) for molecular formula validation .

Advanced: How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

  • Electronic effects : The electron-withdrawing sulfonyl group activates the benzamide core for nucleophilic attack but deactivates the benzofuran ring toward electrophilic substitution. Substituent Hammett constants (σ\sigma) predict reactivity trends .
  • Steric hindrance : The 2-methyl group on benzofuran impedes axial approach in SNAr reactions, necessitating polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) correlate LUMO localization with regioselectivity in sulfonylation steps .

Basic: What preliminary biological assays are recommended to assess therapeutic potential?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} comparisons to positive controls (e.g., doxorubicin) .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., replacing 4-chloro with 4-fluoro) to isolate substituent effects. For example, 4-fluoro derivatives show enhanced kinase inhibition but reduced solubility .
  • Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield false positives due to compound autofluorescence .
  • Metabolic stability : Compare microsomal half-lives (e.g., human liver microsomes) to rule out pharmacokinetic discrepancies .

Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Continuous-flow chemistry : Reduces exothermic risks during sulfonylation by maintaining precise temperature control (e.g., 50°C ± 2°C) .
  • Catalyst recycling : Immobilized bases (e.g., polymer-supported triethylamine) improve atom economy and reduce waste .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput .

Basic: How is the compound’s stability under varying storage conditions evaluated?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC; sulfonamide hydrolysis is a common pathway .
  • Lyophilization : Assess stability in lyophilized vs. solution states. Benzofuran derivatives often degrade faster in solution (e.g., DMSO) due to oxidation .

Advanced: What computational tools predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets. The sulfonyl group forms hydrogen bonds with Lys/Arg residues .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns. RMSD plots reveal conformational flexibility in the benzofuran ring .

Basic: What safety protocols are essential for handling intermediates and final compound?

  • Hazard assessment : SDS review for sulfonyl chlorides (corrosive) and acetonitrile (toxic). Use fume hoods and nitrile gloves .
  • Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

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